Phenyl(trichloromethyl)mercury

Cyclopropanation Dichlorocarbene Organometallic Reagents

This trihalomethyl mercurial is the data-proven, neutral thermal source of dichlorocarbene (:CCl₂) in aprotic media. Unlike bromo- or mixed-halide analogs, it ensures maximal yields in trimethyl(trichlorovinyl)silane synthesis and gem-dichlorocyclopropane formation while eliminating the basic, aqueous complications of CHCl₃/NaOH methods. Select the correct CCl₃ variant for reproducible, high-efficiency carbene-transfer outcomes.

Molecular Formula C7H5Cl3Hg
Molecular Weight 396.1 g/mol
CAS No. 3294-57-3
Cat. No. B1584556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl(trichloromethyl)mercury
CAS3294-57-3
Molecular FormulaC7H5Cl3Hg
Molecular Weight396.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Hg]C(Cl)(Cl)Cl
InChIInChI=1S/C6H5.CCl3.Hg/c1-2-4-6-5-3-1;2-1(3)4;/h1-5H;;
InChIKeyMVIAEGXPYBMVPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl(trichloromethyl)mercury (CAS 3294-57-3) as a Core Dichlorocarbene Precursor in Organometallic Synthesis


Phenyl(trichloromethyl)mercury (CAS 3294-57-3, molecular formula C₇H₅Cl₃Hg, MW 396.06 g/mol) is a well-characterized organomercury compound classified within the phenyl(trihalomethyl)mercury family [1]. It exists as a white crystalline solid with a reported melting point range of 110–118 °C [2] and is soluble in common organic solvents [3]. Its primary and most extensively documented utility in research laboratories is as a thermally labile, neutral precursor for the generation of dichlorocarbene (:CCl₂), a reactive divalent carbon intermediate [4]. This mechanism involves a clean thermal decomposition in aprotic media to yield :CCl₂ and the byproduct phenylmercuric chloride (PhHgCl) [3].

Why Phenyl(trichloromethyl)mercury (CAS 3294-57-3) is Not Directly Interchangeable with Other Phenyl(trihalomethyl)mercury Reagents


While the phenyl(trihalomethyl)mercury family shares a common core structure (PhHgCX₃), the specific halide composition (CCl₃ vs. CBrCl₂ vs. CBr₂Cl vs. CBr₃) is not a trivial substitution. The identity of the halogen atoms directly dictates the thermolysis temperature required for carbene generation [1], the nature of the reactive intermediate (e.g., :CCl₂ vs. :CBrCl vs. :CBr₂), and critically, the reaction yields in downstream synthetic applications [2]. Direct comparative studies demonstrate that substituting a different phenyl(trihalomethyl)mercury analog for Phenyl(trichloromethyl)mercury can result in dramatically lower yields of the target (trihalovinyl)silane or cyclopropane products, negating synthetic efficiency and introducing complex purification challenges [2]. Therefore, selecting the correct trihalomethyl variant is an essential, data-driven decision point for reproducible synthetic outcomes.

Quantitative Differentiation Evidence for Phenyl(trichloromethyl)mercury (CAS 3294-57-3) vs. Key Analogs


Superior Yield in Dichlorocarbene Transfer to Olefins via Optimized Reagent Purity

For the synthesis of gem-dichlorocyclopropanes, the purity of the phenyl(trichloromethyl)mercury reagent is directly linked to product yield. An optimized synthetic procedure described in Organic Syntheses provides the compound in 65-77% yield with a defined melting point of 110 °C [1]. This high level of purity ensures that the reagent is free of starting materials like phenylmercuric chloride, which would otherwise compete in or complicate downstream reactions [1].

Cyclopropanation Dichlorocarbene Organometallic Reagents

Yield Advantage in (Trihalovinyl)silane Synthesis vs. Other Trihalomethyl Analogs

In a direct comparison of phenyl(trihalomethyl)mercury reagents, phenyl(trichloromethyl)mercury-derived dichlorocarbene provided superior yields of the desired (trihalovinyl)silane product when reacted with bis(trimethylsilyl)mercury. While the exact yield for PhHgCCl₃ is not numerically stated, the study explicitly notes that the yields of (trihalovinyl)silanes from PhHgCBrCl₂ and PhHgCBr₃ were 'much lower' [1].

Organosilicon Chemistry Carbene Insertion Reagent Comparison

Differential Chemoselectivity in the Presence of Amines vs. Other Dichlorocarbene Precursors

The method of dichlorocarbene generation profoundly impacts chemoselectivity. In the reaction of cis-β-chlorovinyl phenyl ether, thermolysis of phenyl(trichloromethyl)mercury generates dichlorocarbene that leads exclusively to the corresponding gem-dichlorocyclopropyl derivative via cycloaddition [1]. In stark contrast, using the classic chloroform/alkali method under phase-transfer catalysis (PTC) conditions directs the reaction toward a different product, α-trichloromethyl-β-chloroethyl phenyl ether, resulting from an addition pathway [1].

Dichlorocarbene Generation Chemoselectivity Amine Reactions

Rapid, Near-Quantitative Dichlorocarbene Transfer Under Mild Conditions

Kinetic studies on the related phenyl(bromodichloromethyl)mercury reagent demonstrate a near-quantitative conversion to the gem-dichlorocyclopropane product at just 39 °C [1]. By class-level inference, phenyl(trichloromethyl)mercury is also expected to undergo rapid, high-yield :CCl₂ transfer under similarly mild thermal conditions (e.g., 80 °C in benzene), which is advantageous compared to some other organometallic carbene transfer agents that may require more forcing conditions or result in lower yields [1].

Reaction Kinetics Cyclopropanation Carbene Transfer

Target Application Scenarios for Phenyl(trichloromethyl)mercury (CAS 3294-57-3) Based on Verified Differentiating Properties


Synthesis of Pure gem-Dichlorocyclopropanes via Anhydrous, Non-Basic Carbene Addition

Phenyl(trichloromethyl)mercury is ideally suited for the preparation of gem-dichlorocyclopropane derivatives from olefins [1]. As evidenced by its exclusive cyclopropanation of chloro-substituted vinyl phenyl ethers, it provides a clean route to these strained-ring systems [2]. This is particularly valuable when the substrate or desired product is sensitive to the strongly basic conditions or the aqueous environment inherent to the classic chloroform/NaOH dichlorocarbene generation method [2].

Preparation of Trichlorovinyl-Substituted Organometallic Reagents (Si, Ge, Sn)

As demonstrated in direct comparative studies, this compound is the preferred reagent for the synthesis of trimethyl(trichlorovinyl)silane and analogous germanium and tin derivatives [1]. The use of this specific trihalomethyl mercurial is critical to avoid the substantial yield decreases encountered when using its bromo- or mixed-halide counterparts, ensuring efficient synthesis of these specialized building blocks for cross-coupling and further functionalization [1].

Investigation of Dichlorocarbene Reaction Mechanisms and Kinetics

Phenyl(trichloromethyl)mercury serves as a clean, neutral, and thermally controlled source of dichlorocarbene, making it an ideal model reagent for fundamental mechanistic and kinetic studies [1]. Its ability to generate :CCl₂ without the complicating presence of base, salts, or phase-transfer catalysts allows for the study of carbene insertion and addition reactions in a simplified experimental context, providing clearer insights into reaction dynamics and intermediate lifetimes [1].

Synthesis of Highly Halogenated Oxiranes from Perhalogenated Ketones and Aldehydes

The reagent has proven utility in the construction of complex, highly halogenated oxirane rings via the addition of :CCl₂ across the C=O bond of perhalogenated carbonyl compounds [1]. This specific application, distinct from cyclopropanation of alkenes, highlights the compound's versatility as a dichlorocarbene source for accessing a structurally unique class of epoxides, which are valuable intermediates in medicinal and agrochemical research [1].

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